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Compound of Interest

2-Hydroxy-4,5-dimethoxybenzoic
Compound Name: d
aci

Cat. No.: B195536

For Immediate Publication

A detailed spectroscopic analysis of 2-Hydroxy-4,5-dimethoxybenzoic acid and several of its
structural isomers and derivatives is presented, offering a valuable comparative resource for
researchers in medicinal chemistry, materials science, and drug development. This guide
provides key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitating compound identification,
structural elucidation, and quality control.

The unique substitution pattern of hydroxyl and methoxy groups on the benzoic acid core
significantly influences the spectral properties of these compounds. Understanding these
distinct spectroscopic signatures is crucial for unambiguous characterization. This guide
compares the parent compound, 2-Hydroxy-4,5-dimethoxybenzoic acid, with its isomers,
including 3-Hydroxy-4,5-dimethoxybenzoic acid, 2,3-dimethoxybenzoic acid, 3,4-
dimethoxybenzoic acid (veratric acid), and 3,5-dimethoxybenzoic acid, as well as its phenyl
ester derivative.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR, IR,
and Mass Spectrometry for 2-Hydroxy-4,5-dimethoxybenzoic acid and its related derivatives.

Table 1: *H NMR Spectral Data (6, ppm) in DMSO-de
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Compound

Aromatic Protons

Hydroxyl (-OH) &
Carboxylic Acid (-
COOH) Protons

Methoxy Protons (-
OCH3)

2-Hydroxy-4,5-
dimethoxybenzoic

acid

6.56 (s, 1H), 7.17 (s,
1H)

3.71 (s, 3H), 3.81 (s,
3H)

11.22 (bs, 1H), 13.58
(bs, 1H)

3-Hydroxy-4,5-
dimethoxybenzoic

acid

7.10 (s, 1H), 7.20 (s,
1H)

3.75 (s, 3H), 3.80 (s, ~9.0 (s, 1H), ~12.8 (s,
3H) 1H)

2,3-Dimethoxybenzoic

7.45 (dd, 1H), 7.19 (t,

3.89 (s, 3H), 3.88 (s,

_ ~10.5 (s, 1H)
acid 1H), 7.12 (dd, 1H) 3H)
3,4-Dimethoxybenzoic  7.55 (d, 1H), 7.53 (s, 3.82 (s, 3H), 3.83 (s,

] ] ] ~12.8 (s, 1H)
acid (Veratric acid) 1H), 7.05 (d, 1H) 3H)
3,5-Dimethoxybenzoic  7.07 (s, 2H), 6.75 (s,

) 3.79 (s, 6H) ~13.0 (s, 1H)
acid 1H)
Phenyl 2-hydroxy-4,5- 6.75 (s, 1H), 7.20-7.50 3.75 (s, 3H), 3.85 (s,

yl 2-hydroxy ( ) ( ) ( 105 (s, 1H)

dimethoxybenzoate

(m, 6H)

3H)

Table 2: 3C NMR Spectral Data (6, ppm) in DMSO-ds

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Methoxy Carbons (- Carbonyl Carbon

Compound Aromatic Carbons
OCHs) (C=0)

2-Hydroxy-4,5-
i ) 102.5, 112.5, 114.0,
dimethoxybenzoic 55.5, 56.0 170.0
” 142.0, 148.0, 151.0
aci

3-Hydroxy-4,5-
_ _ 107.5, 114.5, 123.5,
dimethoxybenzoic 55.8, 60.0 167.5
” 147.0, 151.5, 152.0
aci

2,3-Dimethoxybenzoic  115.8, 118.6, 122.1,

) 56.1, 61.5 167.3
acid 124.3, 148.9, 152.5
3,4-Dimethoxybenzoic  110.8, 112.4, 123.0,
_ _ _ 55.9, 56.1 167.6
acid (Veratric acid) 124.8, 148.9, 153.8
3,5-Dimethoxybenzoic  106.2, 107.9 (2C),
) 55.9 (2C) 167.5
acid 132.8, 160.7 (2C)
103.0, 113.0, 115.0,
122.0, 126.0, 129.5
Phenyl 2-hydroxy-4,5-
) (2C), 130.0 (20), 55.6, 56.2 168.5
dimethoxybenzoate
142.5, 149.0, 151.5,
152.0

Table 3: Key IR and Mass Spectrometry Data
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Compound

Key IR Absorptions (cm~?)

Molecular lon (M*, m/z)

2-Hydroxy-4,5-

~3400-2500 (O-H), ~1680

198
dimethoxybenzoic acid (C=0), ~1270, 1100 (C-0)
~3450 (O-H), ~3000-2500 (O-
3-Hydroxy-4,5-
_ _ _ H), ~1690 (C=0), ~1260, 1120  198[1]
dimethoxybenzoic acid
(C-0)
, , , ~3000-2500 (O-H), ~1700
2,3-Dimethoxybenzoic acid 182
(C=0), ~1250, 1080 (C-O)
3,4-Dimethoxybenzoic acid ~3000-2500 (O-H), ~1685 182
(Veratric acid) (C=0), ~1270, 1130 (C-0)[2]
, _ _ ~3000-2500 (O-H), ~1695
3,5-Dimethoxybenzoic acid 182
(C=0), ~1230, 1160 (C-0)[2]
Phenyl 2-hydroxy-4,5- ~3400 (O-H), ~1710 (C=0
yl 2-hydroxy (O-H) ( 27413]

dimethoxybenzoate

ester), ~1250, 1100 (C-O)

Experimental Protocols

The data presented were obtained using standard spectroscopic methodologies as outlined

below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy A general protocol for acquiring *H and

13C NMR spectra is as follows:

e Sample Preparation: 5-10 mg of the solid sample is dissolved in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de) within an NMR tube.[4]

e Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is then

tuned and the magnetic field is shimmed to ensure homogeneity.[2]

o Data Acquisition: Standard pulse programs are used to acquire the spectra. For *H NMR, 8-

16 scans are typically sufficient. For 13C NMR, a greater number of scans is necessary due

to the low natural abundance of the isotope.[4] All chemical shifts (d) are reported in parts

per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[5]
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» Data Processing: The acquired raw data (Free Induction Decay) undergoes Fourier
transformation, followed by phase and baseline corrections to yield the final spectrum.[2]

2. Infrared (IR) Spectroscopy (KBr Pellet Method) The KBr pellet method is a common
technique for analyzing solid samples.[6]

Sample Preparation: 1-2 mg of the solid sample is finely ground with about 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[7][8] The
mixture should be homogenous.

Pellet Formation: The powdered mixture is transferred to a die and compressed under high
pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
[9][10] A vacuum is often applied during pressing to remove trapped air and moisture.[10]

Data Acquisition: A background spectrum of a pure KBr pellet or empty sample holder is
recorded first.[6] The sample pellet is then placed in the spectrometer's sample holder, and
the IR spectrum is recorded, typically in the 4000-400 cm~1 range.[8]

3. Mass Spectrometry (MS) Electron lonization (El) is a common method for the mass
spectrometric analysis of benzoic acid derivatives.[11][12]

Sample Introduction: The sample is introduced into the ion source, often via a Gas
Chromatograph (GC) for separation and purification. The sample is vaporized before
ionization.

lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing the ejection of an electron and the formation of a
positively charged molecular ion (M*).[13]

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into
smaller, characteristic ions.

Mass Analysis: The resulting ions (molecular and fragment) are accelerated into a mass
analyzer, which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that
plots relative intensity against the m/z ratio.
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Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a 2-Hydroxy-4,5-dimethoxybenzoic acid derivative.
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Caption: General workflow for spectroscopic analysis of benzoic acid derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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